(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride
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Overview
Description
(1R,3S,4S)-3-ethynyl-2-azabicyclo[221]heptane hydrochloride is a bicyclic compound with a unique structure that includes an ethynyl group and a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Functional Group Introduction: The ethynyl group is introduced through a series of reactions, including halogenation and subsequent substitution with an ethynyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the bicyclic structure.
Substitution: The nitrogen atom allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Saturated bicyclic compounds.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a ligand in biochemical studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
- (1R,3S,4S)-ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
Uniqueness
- Structural Features : The presence of the ethynyl group distinguishes it from other similar compounds.
- Reactivity : The unique structure imparts distinct reactivity patterns, making it valuable for specific applications.
This detailed overview provides a comprehensive understanding of (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds.
Properties
CAS No. |
2408936-33-2 |
---|---|
Molecular Formula |
C8H12ClN |
Molecular Weight |
157.6 |
Purity |
95 |
Origin of Product |
United States |
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